molecular formula C9H10FNO3 B12978310 (2S,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid

(2S,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B12978310
M. Wt: 199.18 g/mol
InChI Key: MGNTZYNDHDKPQD-SFYZADRCSA-N
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Description

(2S,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid is a chiral amino acid derivative with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the amino acid backbone .

Industrial Production Methods

Industrial production methods may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a keto derivative, while reduction of the amino group would produce an amine derivative.

Scientific Research Applications

(2S,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions that stabilize the compound within the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group on the same carbon atom. This combination of features makes it particularly useful in the design of chiral drugs and as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

(2S,3R)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8+/m1/s1

InChI Key

MGNTZYNDHDKPQD-SFYZADRCSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](C(=O)O)O)N)F

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)O)N)F

Origin of Product

United States

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